Product packaging for Eudesmin(Cat. No.:)

Eudesmin

Cat. No.: B1212799
M. Wt: 386.4 g/mol
InChI Key: PEUUVVGQIVMSAW-DJDZNOHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eudesmin is a naturally occurring tetrahydrofurofuranoid lignan isolated from various plant families, including Magnoliaceae, Apiaceae, and Rutaceae . This compound exhibits a broad spectrum of pharmacological activities, making it a valuable compound for biomedical research. Its primary research applications include investigations in oncology, immunology, and microbiology. In cancer research, this compound has demonstrated significant antitumour effects against lung cancer. Studies on human lung carcinoma A549 cells have shown that this compound inhibits cell proliferation by inducing mitochondria-mediated apoptosis. This mechanism involves the upregulation of pro-apoptotic proteins like Bax, p53, caspase-3, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2 . Furthermore, its activity is linked to the modulation of the Akt/JNK signalling pathway . These findings have been corroborated by in vivo studies on xenograft athymic nude mouse models . This compound also possesses potent anti-inflammatory properties, achieved through the inhibition of key signalling pathways such as NF-κB and MAPK, leading to reduced production of pro-inflammatory cytokines like TNF-α . Its additional researched activities include anti-bacterial, anti-convulsant, sedative, and α-glucosidase inhibitory effects . Researchers should note that this compound is an inhibitor of UDP-glucuronosyltransferase (UGT) 1A1 and 1A3 activities in human liver microsomes, indicating a potential for metabolic drug-drug interactions in research models . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O6 B1212799 Eudesmin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m1/s1

InChI Key

PEUUVVGQIVMSAW-DJDZNOHASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC

Pictograms

Irritant

Synonyms

eudesmin

Origin of Product

United States

Occurrence and Distribution of Eudesmin in Biological Systems

Plant Sources and Botanical Families of Eudesmin Isolation

This compound is a natural lignin (B12514952) found in the cell walls of plants from various families. researchgate.netresearchgate.net

Magnoliaceae Family Species (e.g., Magnolia biondii, Magnolia kobus)

The Magnoliaceae family is a known source of lignans (B1203133), including this compound. researchgate.netresearchgate.netredalyc.org this compound has been isolated from species within this family, such as Magnolia biondii and Magnolia kobus. medchemexpress.comnih.gov Specifically, (+)-Eudesmin has been isolated from the stem bark of Magnolia kobus var. borealis. nih.gov It has also been found in the flower buds of Magnolia biondii. researchgate.net Other Magnolia species like M. stellata and M. fargesii have also been reported to contain this compound. redalyc.orgresearchgate.net

Rutaceae Family Species (e.g., Zanthoxylum armatum)

The Rutaceae family is another botanical source of this compound. researchgate.netresearchgate.nettandfonline.comimpactfactor.org Zanthoxylum armatum, commonly known as Indian prickly ash, is a species within this family that contains this compound. researchgate.netresearchgate.netresearchgate.netmedcraveonline.comrjptonline.orgphytojournal.comresearchgate.net this compound has been identified in the bark of Zanthoxylum armatum. medcraveonline.comphytojournal.com

Apiaceae and Ochnaceae Families

This compound has been reported to be present in plants belonging to the Apiaceae and Ochnaceae families. researchgate.netresearchgate.nettandfonline.comimpactfactor.org Specific species within these families where this compound has been found include Aristolochia elegans (Apiaceae) and Humbertia madagascariensis and Rollinia exalbida (Ochnaceae). researchgate.netresearchgate.net

Other Notable Plant Genera (e.g., Schisandra, Piper, Araucaria, Drimys, Melicope)

Here is a summary of some plant sources and families where this compound has been found:

FamilyGenus/SpeciesSource Part (if specified)References
MagnoliaceaeMagnolia biondiiFlower buds medchemexpress.comresearchgate.net
MagnoliaceaeMagnolia kobusStem bark researchgate.netresearchgate.netnih.gov
RutaceaeZanthoxylum armatumBark researchgate.netresearchgate.netresearchgate.netmedcraveonline.comphytojournal.com
ApiaceaeAristolochia elegans- researchgate.netresearchgate.net
OchnaceaeHumbertia madagascariensis- researchgate.netresearchgate.net
OchnaceaeRollinia exalbida- researchgate.netresearchgate.net
SchisandraceaeSchisandra spp.- ontosight.aikyoto-u.ac.jp
PiperaceaePiper truncatumLeaves researchgate.netresearchgate.netimpactfactor.orgresearchgate.net
AraucariaceaeAraucaria angustifolia- researchgate.netresearchgate.net
AraucariaceaeAraucaria araucanaWood researchgate.net
WinteraceaeDrimys spp.- scribd.com
RutaceaeMelicope spp.- scribd.com
LamiaceaeClerodendrum brachyanthumLeaves stuartxchange.org
EuphorbiaceaeSauropus bicolorLeaves cabidigitallibrary.org
EuphorbiaceaeSauropus thoreliiLeaves cabidigitallibrary.org

Factors Influencing this compound Accumulation in Plants

The accumulation of secondary metabolites, such as this compound, in plants can be influenced by various factors. These factors include genetic constitution, stage of development, and external environmental conditions. nih.govwur.nl Environmental factors like light, temperature, soil water availability, soil fertility, and salinity can significantly impact the synthesis and accumulation of plant secondary metabolites. nih.govmdpi.com Changes in a single environmental factor can alter the content of these compounds. nih.gov For example, light radiation, including its duration, intensity, direction, and quality, plays a crucial role in regulating plant metabolism and can affect the accumulation of phenolic compounds. nih.gov Nutrient availability in the soil, such as nitrogen, phosphorus, potassium, and calcium, has also been studied for its influence on the content of active principles in plants, although results can be variable. wur.nl While detailed research findings specifically on the factors influencing this compound accumulation are limited in the provided search results, the general principles governing secondary metabolite production in response to environmental and developmental cues are applicable.

Biosynthesis of Eudesmin

Eudesmin within the Lignan (B3055560) Biosynthetic Pathway

The biosynthesis of lignans (B1203133) commences with the conversion of aromatic amino acids into hydroxycinnamyl alcohols, also known as monolignols. These monolignols then undergo dimerization to form the basic lignan skeleton. This compound's position within this pathway is downstream of the initial dimerization event, involving further enzymatic modifications of a core lignan structure.

The primary precursor for the biosynthesis of many lignans, including those that lead to this compound, is coniferyl alcohol. google.com Coniferyl alcohol is a monolignol synthesized through the phenylpropanoid pathway, which begins with the deamination of L-phenylalanine. oup.comsdu.edu.cn A series of enzymatic steps involving hydroxylations, methylations, and reductions transform phenylalanine into p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. oup.comsdu.edu.cn

The biosynthesis of lignans proceeds through the oxidative coupling of two molecules of these monolignols. In the case of many furofuran lignans, including the pathway leading to this compound, two molecules of coniferyl alcohol undergo oxidative dimerization to form pinoresinol (B1678388). google.commdpi.com While some sources indicate the direct dimerization of coniferyl alcohol or related precursors in this compound biosynthesis researchgate.net, the pathway commonly involves pinoresinol as a key intermediate. Further enzymatic modifications of pinoresinol, such as methylation, can lead to the formation of this compound, which is also known as pinoresinol dimethyl ether. researchgate.netmdpi.commedchemexpress.com

The oxidative coupling of monolignols is a critical step in lignan biosynthesis and is mediated by specific enzymes. This process involves the formation of free radicals from the phenolic precursors. Dirigent proteins play a crucial role in this dimerization by guiding the coupling of these radicals in a regio- and stereoselective manner. google.commdpi.comnih.govresearchgate.net This directed coupling is essential for determining the specific type of lignan formed and its stereochemistry. Dirigent proteins impart stereoselectivity to the phenoxy radical-coupling reaction, leading to the formation of optically active lignans. nih.gov

Following the initial dimerization catalyzed by oxidases and directed by dirigent proteins, further enzymatic transformations occur to yield the diverse array of lignan structures. These downstream steps involve various enzymes that modify the core lignan skeleton through reactions such as reductions, cyclizations, hydroxylations, and methylations. The specific enzymes involved in converting pinoresinol to this compound would include O-methyltransferases responsible for the methylation of the hydroxyl groups on the aromatic rings. dntb.gov.ua

Laccases, a type of multicopper oxidase, are also involved in the oxidative coupling step of lignan biosynthesis. d-nb.infofrontiersin.org These enzymes catalyze the one-electron oxidation of phenolic substrates, including monolignols like coniferyl alcohol, generating the free radicals necessary for dimerization. google.comd-nb.info While dirigent proteins dictate the specificity of how these radicals couple, laccases provide the oxidative power to initiate the process. google.com Laccases are known to catalyze the oxidative coupling and dimerization of various phenolic compounds. researchgate.net Their role in lignan biosynthesis involves facilitating the formation of the radical intermediates that are then guided by dirigent proteins to form the lignan dimer.

Stereochemical Diversity in this compound Biosynthesis

Lignan biosynthesis is characterized by significant stereochemical diversity, leading to the production of various enantiomers and diastereomers. google.com The stereoselective coupling mediated by dirigent proteins is a primary determinant of the stereochemistry of the resulting lignan dimer. nih.govresearchgate.net Depending on the specific dirigent protein involved, different enantiomers of the core lignan structure, such as pinoresinol, can be formed.

This compound itself exists in different stereoisomeric forms, including (+)-Eudesmin and (-)-Eudesmin. researchgate.net The enzymatic steps following the initial dimerization, such as cyclizations and further modifications, also contribute to the final stereochemistry of this compound. The stereochemical mechanisms in lignan biosynthesis can vary considerably between different plant species, resulting in the production or accumulation of different enantiomers with varying enantiomeric compositions. Some plants may produce predominantly one enantiomer, while others may yield a mixture.

Genetic and Molecular Regulation of this compound Production

The biosynthesis of plant secondary metabolites, including lignans like this compound, is under complex genetic and molecular regulation. This regulation involves the coordinated expression of genes encoding the enzymes in the biosynthetic pathway. Pathway-specific transcription factors play a key role in controlling the expression of these genes. mdpi.com

In the broader phenylpropanoid and lignan pathways, transcription factors, particularly those from the MYB family, are known to regulate the expression of genes encoding biosynthetic enzymes. mdpi.com These transcription factors can act as activators or repressors, influencing the flux of precursors through the pathway. For instance, specific MYB transcription factors have been identified as transcriptional activators of lignin (B12514952) biosynthesis genes, which are upstream of lignan formation.

Beyond transcription factors, other regulatory mechanisms are also involved. MicroRNAs (miRNAs) can regulate lignan biosynthesis by targeting the messenger RNAs of genes encoding key enzymes or transcription factors in the phenylpropanoid pathway. mdpi.com Co-regulatory networks involving long non-coding RNAs (lncRNAs) and transcription factors can contribute to tissue-specific patterns of phenylpropanoid metabolite biosynthesis. mdpi.com

Chemical Synthesis and Derivatization of Eudesmin

Total Synthesis Approaches to Eudesmin

The construction of the central bis-tetrahydrofuran ring system with precise stereocontrol over its multiple chiral centers is the primary challenge in the total synthesis of this compound. Researchers have devised several elegant methods to achieve this, ranging from coupling strategies to asymmetric catalysis.

A notable strategy for assembling the core structure of this compound involves the oxidative intermolecular coupling of carbanions. This approach is effective for generating the endo-endo furofuran ring system characteristic of this compound. chemrxiv.org A key synthesis utilizing this method reported the oxidative homocoupling of β-keto esters using a sodium hydride-bromine system to yield stereoselective R,R-dimers. researchgate.net This method capitalizes on the formation of a carbon-carbon bond between two carbanion intermediates, which are generated from suitable precursors. The subsequent steps then focus on cyclization to form the bicyclic core.

This synthetic route offers a straightforward method to create the central skeleton of furofuran lignans (B1203133). chemrxiv.orgresearchgate.net The process typically involves preparing key fragments that are then coupled and cyclized. For instance, a synthesis might involve the preparation of a diketo diester, which is then subjected to the oxidative coupling conditions. chemrxiv.org

Table 1: Key Features of Oxidative Intermolecular Coupling Approach

StepDescriptionPurpose
Carbanion Formation Treatment of a precursor like a β-keto ester with a strong base (e.g., Sodium Hydride).Generates the nucleophilic species required for coupling.
Oxidative Coupling Introduction of an oxidizing agent (e.g., Bromine) to the carbanion solution.Induces dimerization and formation of a new C-C bond.
Cyclization Subsequent chemical transformations to form the two tetrahydrofuran (B95107) rings.Constructs the final furofuran core of this compound.

Reductive catalytic hydrogenation is another critical method employed in the total synthesis of this compound, often used in conjunction with other strategies like oxidative coupling. chemrxiv.orgresearchgate.net This technique is typically used to reduce specific functional groups in a stereocontrolled manner, which is essential for establishing the correct stereochemistry of the final product. For example, after an initial coupling reaction to form a diketo diester, reductive catalytic hydrogenation can be employed to reduce the keto groups to hydroxyl groups. chemrxiv.org This reduction is often a prelude to an intramolecular cyclization to form the furofuran rings. researchgate.net

Achieving high enantiopurity is a primary goal in modern synthetic chemistry, particularly for biologically active molecules like this compound. Enantioselective strategies, such as tandem conjugate addition reactions, have been successfully applied to the synthesis of (-)-Eudesmin and other lignans. nih.gov This approach allows for the construction of chiral scaffolds from achiral starting materials in a highly controlled manner. youtube.com

One reported enantioselective synthesis of (-)-eudesmin utilizes a tandem conjugate addition to γ-alkoxybutenolides. nih.gov This key step establishes the stereocenters early in the synthetic sequence with high enantiomeric excess. Tandem reactions, which combine multiple bond-forming events in a single operation, offer a powerful tool for increasing synthetic efficiency. mdpi.comharvard.edu The strategy often involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. mdpi.com

An innovative approach to the enantioselective synthesis of furofuran lignans, including this compound, involves the asymmetric oxidative dimerization of cinnamic acid derivatives. mdpi.com Cinnamic acids are readily available precursors that contain the aryl moieties found in this compound. A novel electrochemical method has been developed that facilitates this key dimerization step. mdpi.com

This electrochemical strategy provides a powerful and efficient means to form the central carbon-carbon bond of the lignan (B3055560) skeleton with high enantioselectivity. The reaction proceeds by oxidizing the cinnamic acid derivative to generate a radical intermediate, which then dimerizes. The use of a chiral environment during the electrochemical process ensures that the dimerization occurs asymmetrically, leading to an optically active product that can be further elaborated to yield this compound. mdpi.com

Table 2: Comparison of this compound Total Synthesis Strategies

StrategyKey TransformationStereocontrol MethodAdvantages
Oxidative Coupling C-C bond formation via carbanion dimerization.Substrate-controlled diastereoselectivity.Efficient construction of the core skeleton. chemrxiv.orgresearchgate.net
Reductive Hydrogenation Reduction of carbonyls to alcohols.Catalyst and reagent-controlled stereoselectivity.Sets key stereocenters for cyclization. chemrxiv.orgresearchgate.net
Tandem Conjugate Addition Michael addition followed by cyclization.Catalyst-controlled enantioselectivity.High enantiopurity and synthetic efficiency. nih.govmdpi.com
Asymmetric Dimerization Electrochemical oxidative dimerization.Chiral environment during electrolysis.Direct, enantioselective C-C bond formation from simple precursors. mdpi.com

Synthetic Modification and Analogue Generation

To explore the structure-activity relationships of this compound, researchers engage in the synthetic modification of the natural product to generate a library of analogues. These modifications often target the functional groups and the core structure of the molecule.

Epoxidation: The introduction of an epoxide ring can be achieved by treating the molecule with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). If this compound were to possess an unsaturated bond in its side chain or if a synthetic intermediate leading to a this compound analogue contained one, this reaction would install a reactive epoxide group. This epoxide can then be opened by various nucleophiles to introduce new functional groups in a stereospecific manner, leading to a diverse range of analogues. researchgate.net The synthesis of complex terpenes has utilized late-stage site-selective epoxidation to generate diverse natural product congeners. chemrxiv.org

Reduction: Reduction reactions can target various functional groups. For instance, if ester functionalities were present in a synthetic analogue of this compound, they could be selectively reduced to alcohols using reagents like lithium borohydride. harvard.edu More powerful reducing agents, such as lithium aluminum hydride, could reduce esters and other carbonyl groups. harvard.edu Catalytic hydrogenation, a milder method, is also a viable option, particularly for reducing any carbon-carbon double bonds that might be present in a synthetic analogue. chemrxiv.org The Wolff-Kishner or Clemmensen reductions are classic methods for the complete reduction of a carbonyl group to a methylene (B1212753) group, offering another avenue for structural modification. masterorganicchemistry.com These modifications allow for the systematic exploration of how different parts of the this compound scaffold contribute to its biological profile.

Michael Additions to Unsaturated Lactones

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a powerful tool in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgchemistrysteps.com In the context of furofuran lignan synthesis, this reaction has been applied to unsaturated lactones, such as butenolide, to construct the core lignan skeleton. rsc.orgrsc.org

A key strategy involves the conjugate addition of a carbanion to an unsaturated lactone. For instance, carbanions derived from arylbis(phenylthio)methanes can be added to butenolide. The resulting enolate anion is then trapped by a benzyl (B1604629) halide, yielding an adduct that contains the fundamental structure of a lignan. rsc.orgrsc.org This approach has been successfully utilized in the synthesis of various lignan lactones. Subsequent desulfurization of these adducts provides an efficient route to trans-dibenzylbutyrolactones. rsc.orgrsc.org

This methodology has proven effective in the total synthesis of biologically active lignans. For example, it has been employed to prepare enterolactone (B190478) and an antitumor lignan derived from Bursera schlechtendalii. rsc.org The versatility of the Michael addition in this context demonstrates its importance in the construction of complex natural products from simpler starting materials.

While this specific application focuses on the synthesis of the lignan backbone rather than the direct derivatization of this compound itself, it highlights a fundamental synthetic strategy employing Michael additions to unsaturated lactones that is relevant to the broader class of furofuran lignans.

Bromination and Epimerization Reactions

The chemical modification of this compound through bromination has been shown to induce epimerization at a benzylic position, leading to the formation of epithis compound and its corresponding brominated derivatives. tandfonline.comresearchgate.netnih.gov This reaction provides a pathway to novel this compound analogs and offers insights into the reactivity of the furofuran lignan core.

In a study where this compound was isolated from Araucaria araucana, its subsequent bromination resulted in the epimerization of one of the benzylic centers. tandfonline.comnih.gov This transformation yields epithis compound, as well as mono- and di-brominated derivatives. The structures of these products have been confirmed through one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction analysis. tandfonline.comnih.gov

The reaction underscores the susceptibility of the benzylic positions of the furofuran lignan skeleton to chemical modification. The introduction of a bromine atom can influence the stereochemistry of the molecule, leading to the formation of its epimer. This epimerization process is a critical consideration in the chemical synthesis and derivatization of this compound and related compounds, as changes in stereochemistry can significantly impact biological activity.

Development of Novel Synthetic Methodologies for Furofuran Lignans

The synthesis of furofuran lignans, including this compound, has been an active area of research, leading to the development of several novel synthetic methodologies. nih.govresearchgate.net These approaches aim to provide efficient and stereoselective routes to this important class of natural products and their analogs.

One prominent strategy involves the oxidative dimerization of cinnamyl alcohols or cinnamic acids. nih.gov This biomimetic approach mimics the natural biosynthetic pathway of lignans. Advances in this area include the use of various oxidizing agents and reaction conditions to control the stereoselectivity of the dimerization process.

Other innovative methods are based on conjugate addition reactions, aldol (B89426) chemistry, and cycloaddition/rearrangement strategies. researchgate.net For instance, the conjugate addition of acyl anion equivalents has been utilized to construct the furofuran core. researchgate.net Radical and photochemical strategies, as well as transition metal-mediated reactions, have also emerged as powerful tools for the synthesis of these complex molecules. researchgate.net

A significant focus in the development of new synthetic routes has been on achieving high levels of stereocontrol, leading to asymmetric syntheses of optically active furofuran lignans. nih.gov The enantioselective synthesis of lignans such as yangambin, sesamin (B1680957), and this compound has been accomplished through the asymmetric dimerization of cinnamic acid derivatives. nih.gov These stereoselective methods are crucial for accessing specific isomers with desired biological activities. The ongoing development of these synthetic strategies opens up new avenues for the creation of diverse furofuran lignan analogs for further scientific investigation.

Mechanistic Investigations of Eudesmin S Preclinical Biological Activities

Neuropharmacological Activities and Cellular Mechanisms

Eudesmin, a lignan (B3055560) found in various plant species, has been the subject of preclinical research to investigate its potential effects on the central nervous system. Studies have explored its neuropharmacological activities, revealing complex cellular and molecular mechanisms. These investigations have primarily focused on its influence on neuronal growth, as well as its potential anticonvulsant and sedative properties.

Research utilizing neuronal cell lines, such as PC12 cells, has demonstrated that this compound possesses neuritogenic activity, meaning it can promote the growth of neurites, which are projections from the cell body of a neuron. koreascience.krresearchgate.net In one study, (+)-eudesmin was shown to induce neurite outgrowth and also enhance the neurite-promoting effects of nerve growth factor (NGF) in PC12 cells. koreascience.krresearchgate.netsigmaaldrich.com This suggests that this compound may influence the fundamental processes of neuronal differentiation and development. Further studies have also highlighted the neuroprotective properties of this compound in cellular models, where it helped preserve synaptic structures against toxicity. nih.govnih.govresearchgate.net

The molecular mechanisms underlying this compound's neuritogenic effects appear to involve several key intracellular signaling pathways. koreascience.kr Studies have shown that the enhancement of NGF-induced neurite-bearing activity by (+)-eudesmin was partially blocked by various protein kinase inhibitors. koreascience.krresearchgate.netsigmaaldrich.com Specifically, the use of PD98059, a mitogen-activated protein kinase (MAPK) kinase inhibitor, GF109203X, a protein kinase C (PKC) inhibitor, and H89, a protein kinase A (PKA) inhibitor, all attenuated the effects of this compound. koreascience.krresearchgate.netsigmaaldrich.com These findings suggest that this compound's ability to promote neurite outgrowth in PC12 cells is mediated through the stimulation of the upstream MAPK, PKC, and PKA signaling pathways. koreascience.krresearchgate.net

Table 1: Effect of Protein Kinase Inhibitors on (+)-Eudesmin-Induced Neuritogenic Activity

Inhibitor Target Pathway Observed Effect on this compound Activity Reference
PD98059 Mitogen-activated protein kinase (MAPK) kinase Partial blockage of neurite outgrowth koreascience.kr, researchgate.net, sigmaaldrich.com
GF109203X Protein kinase C (PKC) Partial blockage of neurite outgrowth koreascience.kr, researchgate.net, sigmaaldrich.com

In addition to its effects on neuronal cells, this compound has been investigated for its potential anticonvulsant and sedative activities in animal models. nih.gov Studies using the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure models in mice have revealed that this compound possesses significant anticonvulsant effects. nih.gov Furthermore, its sedative properties were demonstrated through the potentiation of pentobarbital (B6593769) sodium-induced sleeping time and a reduction in locomotor activity in mice. nih.gov

The mechanism behind this compound's anticonvulsant and sedative effects appears to be linked to its modulation of the GABAergic system, the main inhibitory neurotransmitter system in the brain. nih.gov Research has shown that treatment with this compound led to the up-regulation of the expression of glutamate (B1630785) decarboxylase 65 (GAD65) and the GABA-A receptor (GABAA). nih.gov GAD65 is a key enzyme responsible for the synthesis of gamma-aminobutyric acid (GABA). nih.govresearchgate.net The increased expression of both the synthesizing enzyme and the receptor suggests an enhancement of GABAergic inhibitory neurotransmission, which is a common mechanism for anticonvulsant and sedative drugs. nih.govnih.gov

Consistent with the observed changes in GAD65 expression, this compound treatment has been found to directly impact the levels of key neurotransmitters in the brain. nih.gov In epileptic mice, administration of this compound resulted in increased concentrations of GABA, the primary inhibitory neurotransmitter, while the levels of glutamic acid (Glu), a major excitatory neurotransmitter, were decreased. nih.gov Consequently, the ratio of glutamic acid to GABA was significantly reduced, indicating a shift in the excitatory/inhibitory balance towards inhibition, which can contribute to the suppression of seizures. nih.gov

Table 2: this compound's Effect on Neurotransmitter Levels and GABAergic System Components

Parameter Effect of this compound Treatment Implied Mechanism Reference
Gamma-Aminobutyric Acid (GABA) Content Increased Enhanced inhibitory neurotransmission nih.gov
Glutamic Acid (Glu) Content Decreased Reduced excitatory neurotransmission nih.gov
GAD65 Expression Up-regulated Increased GABA synthesis nih.gov

A further aspect of this compound's mechanism of action involves the protection of neurons from apoptosis, or programmed cell death. nih.gov Neuronal death is a pathological feature in various neurological disorders, including epilepsy. explorationpub.com Studies have demonstrated that treatment with this compound up-regulated the expression of Bcl-2, an anti-apoptotic protein, while simultaneously down-regulating the expression of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This anti-apoptotic action in brain neurons is considered another potential mechanism contributing to its neuroprotective and anticonvulsant effects. nih.gov

Neuroprotective Potential Against Neurodegenerative Conditions

This compound, a lignan found in various plant species, has been investigated for its potential neuroprotective properties in preclinical models relevant to neurodegenerative diseases. Research has focused on its ability to counteract the toxic effects of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease, and to protect against specific neurotoxins that induce oxidative and nitrosative stress.

In cellular models of Aβ toxicity, this compound has demonstrated a significant protective effect. When PC12 cells and primary hippocampal neurons were exposed to toxic soluble oligomers of Aβ (AβOs), a substantial reduction in cell viability was observed, dropping by 36% and 42% respectively. nih.gov Pre-treatment with this compound at a concentration of 30 nM was shown to counteract this toxicity. nih.gov Specifically, in PC12 cells, 30 nM this compound led to a 25.4% increase in cell viability compared to cells treated with AβOs alone. nih.gov This protective effect was observed across a range of concentrations without this compound itself showing toxicity to the cells. nih.gov

Table 1: Effect of this compound on Amyloid-β Oligomer (AβO)-Induced Toxicity

Cell Model Toxin This compound Concentration Key Finding Reference
PC12 Cells AβOs (0.5µM) 30 nM Increased cell viability by 25.4% compared to AβO-treated cells. nih.gov

The neurotoxicity of AβOs is known to cause significant damage to synaptic integrity, a key event in the progression of Alzheimer's disease. nih.gov Studies in primary cultures of mouse hippocampus have shown that this compound can protect against this synaptic deterioration. At a concentration of 30 nM, this compound preserved the synaptic structure in the presence of toxic AβOs. nih.govnih.gov This was evidenced by the maintenance of stable levels of the presynaptic protein SV2. nih.govnih.gov Furthermore, this compound was found to prevent synaptic failure by sustaining the normal frequencies of cytosolic Ca2+ transients, which are crucial for synaptic communication and were otherwise disrupted by AβOs. nih.govnih.gov

Table 2: this compound's Impact on Synaptic Integrity in the Presence of AβOs

Experimental Model This compound Concentration Observed Effect Reference
Mouse Hippocampal Primary Cultures 30 nM Preserved synaptic structure against AβO toxicity. nih.govnih.gov
Mouse Hippocampal Primary Cultures 30 nM Maintained stable levels of the presynaptic protein SV2. nih.govnih.gov

Beyond protecting cells from existing AβOs, this compound appears to directly interact with the aggregation process of the Aβ peptide. nih.gov Using a Thioflavin T (ThT) fluorescence assay, which monitors the formation of amyloid fibrils, researchers observed that this compound influences the aggregation kinetics of Aβ. nih.govresearchgate.net The presence of 30 nM this compound resulted in a decrease in the maximum fluorescence of the Aβ aggregation pattern. nih.govresearchgate.net This suggests that this compound alters the formation of Aβ aggregates, which in turn leads to a decrease in the toxicity of the resulting AβOs. nih.govnih.gov This interaction represents an alternative mechanism for its neuroprotective activity. nih.gov

Table 3: Influence of this compound on Aβ Aggregation

Assay Aβ Peptide This compound Concentration Outcome Reference
Thioflavin T (ThT) Fluorescence Assay Aβ₁₋₄₀ (80µM) 30 nM Decreased the maximum fluorescence of the Aβ aggregation pattern. nih.govresearchgate.net

This compound has also been evaluated for its cytoprotective effects in models of oxidative and nitrosative stress relevant to Parkinson's disease. In human neuroblastoma SH-SY5Y cells, the neurotoxin 6-hydroxydopamine (6-OHDA) was used to induce cell damage. frontiersin.orgresearchgate.net Pretreatment with (+)-eudesmin was found to markedly prevent the toxicity caused by 6-OHDA and suppress the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. frontiersin.orgresearchgate.net While 6-OHDA did not have a marked effect on nitric oxide (NO) levels in this model, (+)-eudesmin at higher concentrations (10-50 µM) significantly attenuated NO levels. frontiersin.orgresearchgate.net These findings indicate that this compound can exert potent cytoprotective activities against cytotoxicity triggered by 6-OHDA in neuroblastoma cells. frontiersin.org

Table 4: Protective Effects of (+)-Eudesmin against 6-OHDA Toxicity in SH-SY5Y Cells

Parameter This compound Concentration Effect Reference
Cell Viability (MTT assay) 1-50 µM Markedly prevented the reduction in viability caused by 6-OHDA. frontiersin.orgresearchgate.net
Cell Damage (LDH release) 1-50 µM Suppressed LDH release induced by 6-OHDA. frontiersin.orgresearchgate.net

Anti-inflammatory Pathways and Molecular Targets

In addition to its neuroprotective roles, this compound has demonstrated anti-inflammatory properties by targeting key components of the inflammatory cascade.

Research into the anti-inflammatory effects of this compound has shown its ability to modulate cytokine production. In a study using lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, a standard in vitro model for inflammation, this compound significantly inhibited the production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov TNF-α is a potent pro-inflammatory cytokine involved in systemic inflammation. The inhibition of its production by this compound occurred without the compound exhibiting cytotoxicity, suggesting a specific modulatory effect on the inflammatory pathway rather than a general suppression of cell function. nih.gov The same study noted that this compound also attenuated T cell proliferation, another key process in the immune response. nih.gov

Table 5: this compound's Effect on Pro-inflammatory Cytokine Production

Cell Model Stimulant Target Cytokine Outcome Reference

General Anti-inflammatory Responses

This compound has demonstrated notable anti-inflammatory properties in various preclinical models. Its mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory pathways and mediators. Studies have shown that this compound can suppress the production of pro-inflammatory cytokines. This is achieved, in part, by inhibiting the activation of transcription factors like NF-κB, which plays a central role in the inflammatory response. By preventing the activation of NF-κB, this compound effectively reduces the expression of downstream inflammatory genes, thereby mitigating the inflammatory cascade. Furthermore, this compound has been observed to decrease the expression of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are crucial in the synthesis of inflammatory mediators.

The anti-inflammatory effects of this compound are also linked to its antioxidant properties. By scavenging reactive oxygen species (ROS), this compound can reduce oxidative stress, a condition that is closely intertwined with inflammation. This reduction in oxidative stress can, in turn, dampen inflammatory signaling pathways. Preclinical studies have reported that treatment with this compound leads to a decrease in markers of oxidative stress and an increase in the activity of endogenous antioxidant enzymes.

Antineoplastic and Apoptosis-Inducing Mechanisms in Cancer Models

This compound has been investigated for its potential anticancer effects, with research focusing on its ability to inhibit cancer cell growth and induce programmed cell death, or apoptosis.

In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including human lung adenocarcinoma A549 cells. nih.gov The inhibitory effect is often dose-dependent, with higher concentrations of this compound leading to greater reductions in cell viability. nih.gov Research indicates that this compound can arrest the cell cycle, preventing cancer cells from progressing through the phases of division and thereby halting their proliferation. For instance, in A549 cells, this compound demonstrated a significant inhibitory effect on cell growth, with a half-maximal inhibitory concentration (IC50) of 18.3 μM. nih.gov

Inhibitory Effect of this compound on A549 Cell Proliferation

Concentration (μM)Inhibition of Cell GrowthReference
18.3 (IC50)Significant nih.gov

A key mechanism underlying the antineoplastic activity of this compound is its ability to induce apoptosis in cancer cells. nih.gov Apoptosis is a regulated process of cell death that is essential for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. frontiersin.orgmdpi.com this compound triggers apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. mdpi.com this compound treatment has been shown to alter the balance of these proteins in favor of apoptosis. nih.govnih.gov Specifically, it upregulates the expression of Bax and downregulates the expression of Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. mdpi.com

Once in the cytoplasm, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. mdpi.com Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. mdpi.com Caspase-3 is a key executioner caspase that orchestrates the dismantling of the cell by cleaving various cellular substrates. mdpi.com Studies on A549 cells have demonstrated that this compound treatment leads to a significant upregulation in the expression of both caspase-3 and caspase-9. nih.govnih.gov

Effect of this compound on Apoptosis-Related Protein Expression in A549 Cells

ProteinEffect of this compound TreatmentReference
BaxUpregulation nih.govnih.gov
Bcl-2Downregulation nih.govnih.gov
Caspase-9Upregulation nih.govnih.gov
Caspase-3Upregulation nih.govnih.gov

The tumor suppressor protein p53 plays a critical role in inducing apoptosis in response to cellular stress, including DNA damage. nih.gov Research has indicated that this compound can upregulate the expression of p53 in a concentration-dependent manner in A549 cells. nih.govnih.gov The activation of p53 can contribute to the induction of apoptosis by transcriptionally activating pro-apoptotic genes, including Bax.

Furthermore, the c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) pathway, is also implicated in this compound-induced apoptosis. nih.gov Studies have shown that this compound treatment leads to a significant increase in the phosphorylation of JNK in A549 cells. nih.govnih.gov The activation of the JNK pathway can promote apoptosis through various mechanisms, including the activation of pro-apoptotic proteins. nih.gov Importantly, the use of a JNK inhibitor was found to attenuate this compound-induced apoptosis, confirming the crucial role of this signaling pathway. nih.govnih.gov

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and proliferation, and its dysregulation is common in cancer. researchgate.netnih.gov Akt, a serine/threonine kinase, promotes cell survival by inhibiting apoptotic processes. mdpi.com Preclinical studies have revealed that this compound can significantly downregulate the phosphorylation of Akt in A549 cells. nih.govnih.gov By inhibiting the phosphorylation and thereby the activation of Akt, this compound effectively removes a critical pro-survival signal, making the cancer cells more susceptible to apoptosis. nih.gov

Induction of Apoptosis Pathways

Antimicrobial and Antifungal Activity Assessment of this compound

This compound, a lignan found in various plant species, has been the subject of preclinical investigations to determine its potential as an antimicrobial and antifungal agent. Research has focused on its efficacy against specific pathogenic bacteria and fungi, revealing insights into its spectrum of activity and potential mechanisms of action.

Effects on Bacterial Growth (e.g., Helicobacter pylori)

This compound has demonstrated notable antibacterial activity against Helicobacter pylori, a bacterium linked to various gastric pathologies. Studies have shown that this compound can inhibit the growth of H. pylori, including antibiotic-resistant strains. dergisi.orgnih.gov In vitro experiments have determined the minimum bactericidal concentration (MBC) of this compound against different H. pylori strains. For the reference strain 26695, the MBC was found to be 10 µM, while a more potent bactericidal effect was observed against the antibiotic-resistant strain v1254, with an MBC of 2.5 µM. dergisi.org This suggests that this compound may be effective against strains of H. pylori that have developed resistance to conventional antibiotics.

In addition to its direct bactericidal effects, this compound has been shown to suppress H. pylori-induced cellular responses in human gastric adenocarcinoma (AGS) cells. It has been observed to inhibit the secretion of interleukin-8 (IL-8) and the activation of apoptosis-associated proteins in these cells when infected with H. pylori. dergisi.org Furthermore, in a mouse model of H. pylori infection, this compound was found to significantly decrease the bacterial load in the stomach tissue. dergisi.org

**Table 1: Minimum Bactericidal Concentration (MBC) of this compound against *Helicobacter pylori***

Strain Type MBC (µM)
26695 Reference Strain 10
v1254 Antibiotic-Resistant Strain 2.5

Activity Against Fungal Strains (e.g., Candida species)

Investigations into the antifungal properties of this compound have shown moderate activity against various strains of Candida, a genus of yeasts that can cause opportunistic infections in humans. The activity of this compound against different Candida species has been quantified by determining its minimum inhibitory concentration (MIC). Research has shown that this compound exhibits activity against several Candida strains with MIC values ranging from 62.5 to 500 µg/mL. cloudfront.net

Table 2: Antifungal Activity of this compound against Candida Species

Fungal Strain MIC Range (µg/mL)
Various Candida strains 62.5 - 500

Cardiovascular and Ion Channel Modulation

Vasorelaxant Effects on Vascular Tissue (e.g., Rat Aorta)

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the vasorelaxant effects of this compound on vascular tissue, such as the rat aorta.

Due to the lack of data on the vasorelaxant properties of this compound, the mechanisms involving endothelium-dependent relaxation have not been investigated.

There is no available research on the involvement of nitric oxide or prostanoid release in the biological activities of this compound related to vascular function.

Activation of Endothelial Histamine (B1213489) H1 Receptors

This compound has been shown to induce concentration-dependent relaxation of aortic rings precontracted with phenylephrine. nih.gov This vasodilatory effect is dependent on an intact endothelium. nih.govovid.com The mechanism involves the activation of endothelial histamine H1 receptors, leading to the release of nitric oxide and prostanoids. nih.govovid.com This is supported by the finding that the vasodilation induced by this compound is inhibited by a nitric oxide synthase inhibitor, a soluble guanylate cyclase inhibitor, a cyclooxygenase inhibitor (indomethacin), and a histamine H1 receptor antagonist (diphenhydramine). nih.gov However, the effect of this compound was not altered by a muscarinic receptor antagonist (atropine), a beta-adrenoceptor antagonist (propranolol), or an ATP-sensitive K+ channel blocker (glibenclamide). nih.gov These findings suggest that this compound's vascular relaxation effect in the rat aorta is mediated by the release of nitric oxide and prostanoids through the involvement of histamine receptors in the endothelial cells. nih.govovid.com Histamine itself is known to promote angiogenesis through an H1 receptor-PKC-VEGF-mediated pathway in human endothelial cells. nih.gov Stimulation of the H1 receptor by histamine leads to a rapid and transient increase in cytosolic calcium levels, which in turn can induce the release of high mobility group box-1 (HMGB1) from vascular endothelial cells. frontiersin.org

Modulation of Chloride Channel Functions

This compound has been found to modulate the function of intestinal chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs). nih.govfrontiersin.orgresearchgate.net

Activation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

This compound can activate the CFTR chloride channel, which is a key player in transepithelial fluid secretion in the intestine. nih.govfrontiersin.orgresearchgate.net Inadequate function of this channel leads to cystic fibrosis, a condition characterized by thick mucus in the airways. youtube.com this compound's activation of CFTR suggests its potential for modulating intestinal chloride transport. nih.govfrontiersin.org The activation of CFTR by certain compounds can be independent of protein kinase A (PKA) and R-domain phosphorylation. nih.gov Some small molecules, like curcumin, are thought to activate CFTR by binding near the nucleotide-binding domain 1 (NBD1) and bridging it with NBD2, mimicking the effect of ATP binding. mdpi.comnih.gov

Stimulation of Calcium-Activated Chloride Channels (CaCCs)

This compound has been shown to stimulate the activity of CaCCs expressed in gastrointestinal epithelial cells (CaCCgie). nih.govresearchgate.net The stimulation of these channels by this compound was observed to be synergistic with ATP. nih.govresearchgate.net The activation of CaCCs by a rise in intracellular calcium leads to chloride efflux and depolarization of the cell membrane, which can increase excitability and initiate contraction in smooth muscle. frontiersin.org

Inhibition of ANO1/CaCC Activities

In contrast to its stimulatory effect on some CaCCs, this compound has an inhibitory effect on the anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel. nih.govfrontiersin.orgresearchgate.net The half-maximal inhibitory concentration (IC50) for this compound on ANO1/CaCC-mediated short-circuit currents in transfected FRT cells was found to be 200 μM. nih.govresearchgate.net Inhibition of ANO1 is a potential therapeutic strategy for conditions where its over-activity is implicated, such as in certain cancers. mdpi.com It's important to note that some ANO1 inhibitors can have indirect effects by altering intracellular calcium signaling. nih.gov The inhibition of ANO1 can be influenced by factors like intracellular pH, with protons competing with calcium for binding to the channel. nih.gov

Metabolic Regulation

Impairment of Adipogenic Differentiation

This compound has been shown to interfere with the process of adipogenic differentiation, which is the formation of fat cells. nih.gov This effect is mediated through the suppression of the S6K1 signaling pathway. nih.gov this compound treatment inhibits the activation and nuclear translocation of S6K1, leading to a reduction in the phosphorylation of H2B at serine 36. nih.gov This, in turn, induces the expression of Wnt6, Wnt10a, and Wnt10b, which are known to disrupt adipogenic differentiation. nih.gov The differentiation of preadipocytes into mature adipocytes is a complex process regulated by a network of transcription factors, with PPARgamma and C/EBP being master regulators. mdpi.com The inhibition of adipogenesis is a key strategy in the search for anti-obesity treatments. rsc.orgresearchgate.net

Interactive Data Table: Summary of this compound's Biological Activities

Biological Activity Target Effect Key Findings References
Vascular Relaxation Endothelial Histamine H1 ReceptorsActivationInduces endothelium-dependent vasodilation through nitric oxide and prostanoid release. nih.gov, ovid.com
Chloride Channel Modulation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)ActivationActivates CFTR-mediated chloride transport in intestinal epithelial cells. nih.gov, frontiersin.org, researchgate.net
Chloride Channel Modulation Calcium-Activated Chloride Channels (CaCCs)StimulationPotentiates the activity of CaCCs in gastrointestinal epithelial cells. nih.gov, researchgate.net
Chloride Channel Modulation Anoctamin-1 (ANO1)/CaCCInhibitionInhibits ANO1-mediated chloride currents with an IC50 of 200 μM. nih.gov, frontiersin.org, researchgate.net
Metabolic Regulation Adipogenic DifferentiationImpairmentSuppresses the S6K1 signaling pathway, leading to the inhibition of preadipocyte differentiation. nih.gov

Compound Names Mentioned in the Article

Compound Name
Adenosine triphosphate (ATP)
Atropine
Curcumin
Diphenhydramine
This compound
Glibenclamide
Histamine
Indomethacin
Nitric Oxide
Phenylephrine
Propranolol
Prostanoids
Spermine
Wnt10a
Wnt10b
Wnt6

Modulation of Chloride Channel Functions

This compound has been identified as a modulator of intestinal chloride channel function, impacting both the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs). nih.govfrontiersin.orgresearchgate.net

This compound has the ability to activate the CFTR chloride channel, a critical component in the mechanism of transepithelial fluid secretion within the intestine. nih.govfrontiersin.orgresearchgate.net Deficiencies in the function of this channel are the cause of cystic fibrosis, a genetic disorder marked by the accumulation of thick mucus in the airways. youtube.com The activation of CFTR by this compound points to its potential as a modulator of intestinal chloride transport. nih.govfrontiersin.org The activation of CFTR by certain compounds can occur independently of protein kinase A (PKA) and phosphorylation of the R-domain. nih.gov Some small molecules, such as curcumin, are believed to activate CFTR by binding in proximity to the nucleotide-binding domain 1 (NBD1) and forming a bridge with NBD2, thereby emulating the effect of ATP binding. mdpi.comnih.gov

Scientific investigations have revealed that this compound stimulates the activity of CaCCs that are expressed in gastrointestinal epithelial cells (CaCCgie). nih.govresearchgate.net The stimulatory effect of this compound on these channels has been observed to be synergistic with ATP. nih.govresearchgate.net The activation of CaCCs, triggered by an increase in intracellular calcium, results in an efflux of chloride ions and depolarization of the cell membrane, which can heighten excitability and initiate contraction in smooth muscle tissue. frontiersin.org

In contrast to its stimulatory impact on certain CaCCs, this compound exerts an inhibitory influence on the anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel. nih.govfrontiersin.orgresearchgate.net The half-maximal inhibitory concentration (IC50) of this compound on ANO1/CaCC-mediated short-circuit currents in transfected FRT cells has been determined to be 200 μM. nih.govresearchgate.net The inhibition of ANO1 is being explored as a potential therapeutic avenue for conditions where the over-activity of this channel is implicated, including certain types of cancer. mdpi.com It is important to recognize that some inhibitors of ANO1 may exert indirect effects by modifying intracellular calcium signaling. nih.gov The inhibition of ANO1 can also be affected by various factors, including intracellular pH, as protons can compete with calcium for binding to the channel. nih.gov

Metabolic Regulation

This compound has been found to interfere with the process of adipogenic differentiation, the biological pathway responsible for the formation of fat cells. nih.gov This effect is mediated through the suppression of the S6K1 signaling pathway. nih.gov Treatment with this compound inhibits the activation and subsequent nuclear translocation of S6K1, which leads to a decrease in the phosphorylation of H2B at the serine 36 position. nih.gov This, in turn, leads to an increased expression of Wnt6, Wnt10a, and Wnt10b, which are known to disrupt the process of adipogenic differentiation. nih.gov The differentiation of preadipocytes into mature adipocytes is a highly regulated and complex process governed by a network of transcription factors, with PPARgamma and C/EBP serving as master regulators. mdpi.com The inhibition of adipogenesis represents a primary strategy in the ongoing search for effective anti-obesity therapies. rsc.orgresearchgate.net

Interactive Data Table: Summary of this compound's Biological Activities

Biological ActivityTargetEffectKey FindingsReferences
Vascular Relaxation Endothelial Histamine H1 ReceptorsActivationInduces endothelium-dependent vasodilation through the release of nitric oxide and prostanoids. nih.gov, ovid.com
Chloride Channel Modulation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)ActivationActivates CFTR-mediated chloride transport in the epithelial cells of the intestine. nih.gov, frontiersin.org, researchgate.net
Chloride Channel Modulation Calcium-Activated Chloride Channels (CaCCs)StimulationPotentiates the activity of CaCCs in the epithelial cells of the gastrointestinal tract. nih.gov, researchgate.net
Chloride Channel Modulation Anoctamin-1 (ANO1)/CaCCInhibitionInhibits ANO1-mediated chloride currents with an IC50 of 200 μM. nih.gov, frontiersin.org, researchgate.net
Metabolic Regulation Adipogenic DifferentiationImpairmentSuppresses the S6K1 signaling pathway, which leads to the inhibition of preadipocyte differentiation. nih.gov

Inhibition of S6 Kinase 1 (S6K1) Signaling Pathway

Recent preclinical research has identified this compound as an inhibitor of the S6 Kinase 1 (S6K1) signaling pathway, a critical regulator of cell growth, proliferation, and metabolism. A key study demonstrated that this compound impairs adipogenic differentiation (the process of fat cell formation) in mesenchymal stem cells by suppressing the S6K1 signaling pathway. nih.gov

The investigation revealed that this compound treatment leads to the inhibition of the activation and subsequent nuclear translocation of S6K1. nih.gov This, in turn, reduces the S6K1-mediated phosphorylation of histone H2B at serine 36. nih.gov The downstream consequence of this inhibition is an upregulation of Wnt signaling molecules (Wnt6, Wnt10a, and Wnt10b), which are known to interfere with adipogenic differentiation. nih.gov These findings highlight a novel molecular mechanism through which this compound can modulate cellular differentiation processes by directly targeting the S6K1 signaling cascade.

Table 1: Effects of this compound on the S6K1 Signaling Pathway in Mesenchymal Stem Cells

Molecular Target / ProcessEffect of this compound TreatmentReference
S6K1 ActivationInhibited nih.gov
S6K1 Nuclear TranslocationInhibited nih.gov
Histone H2B Serine 36 PhosphorylationReduced nih.gov
Wnt6, Wnt10a, Wnt10b ExpressionInduced nih.gov
Adipogenic DifferentiationDisturbed nih.gov

This table summarizes the key findings from a preclinical study investigating the impact of this compound on the S6K1 signaling pathway during the differentiation of mesenchymal stem cells.

Antioxidant Mechanisms

This compound exhibits significant antioxidant properties through various mechanisms, including direct free radical scavenging and the protection of cells against oxidative stress-induced damage.

Free Radical Scavenging Capabilities

This compound has demonstrated the ability to directly scavenge free radicals, which are highly reactive molecules that can cause cellular damage. In a study investigating its neuroprotective effects, (+)-eudesmin was shown to significantly attenuate the levels of nitric oxide (NO), a reactive nitrogen species, in a concentration-dependent manner. nih.govresearchgate.net At higher concentrations (10-50 µM), this reduction was particularly marked. nih.govresearchgate.net This capacity to neutralize free radicals is a key aspect of its antioxidant profile.

Protection Against Oxidative Stress

Beyond direct radical scavenging, this compound provides cellular protection against oxidative stress induced by various toxins. A notable example is its protective effect against the neurotoxin 6-hydroxydopamine (6-OHDA). nih.govresearchgate.net Pretreatment with (+)-eudesmin was found to markedly prevent the cytotoxicity induced by 6-OHDA in human neuroblastoma SH-SY5Y cells. nih.govresearchgate.net

The protective mechanism involves mitigating the damage caused by oxidative and nitrosative stress. Specifically, this compound was observed to suppress the release of lactate dehydrogenase (LDH), an indicator of cell damage, in 6-OHDA-treated cells. nih.govresearchgate.net Furthermore, while 6-OHDA exposure led to a significant increase in 3-nitrotyrosine (B3424624) levels, a marker of peroxynitrite-mediated damage, the study highlighted the cytoprotective activities of this compound against this neurotoxin-triggered cytotoxicity. nih.govresearchgate.net

Another study on a cellular model of amyloid-β peptide toxicity, relevant to Alzheimer's disease, demonstrated that this compound has neuroprotective effects, further underscoring its ability to counteract oxidative stress in neuronal models. nih.gov

Table 2: Protective Effects of (+)-Eudesmin against 6-Hydroxydopamine (6-OHDA)-Induced Oxidative Stress in SH-SY5Y Cells

ParameterEffect of 6-OHDAEffect of (+)-Eudesmin PretreatmentReference
Cell Viability (MTT assay)DecreasedMarkedly prevented toxicity nih.govresearchgate.net
LDH ReleaseAugmentedSuppressed nih.govresearchgate.net
Nitric Oxide (NO) LevelsNo marked effectMarkedly attenuated at high concentrations (10-50 µM) nih.govresearchgate.net

This table summarizes the protective effects of (+)-eudesmin against oxidative stress induced by 6-hydroxydopamine in a human neuroblastoma cell line.

Structure Activity Relationship Sar Studies of Eudesmin and Its Analogues

Correlating Structural Motifs with Biological Activity

The biological activity of lignans (B1203133), including Eudesmin, is closely tied to their structural motifs. The presence and arrangement of functional groups, particularly hydroxyl and methoxyl groups on the aromatic rings, and the structure of the central furofuran core, play significant roles in determining their potency and target interactions. isnff-jfb.com For instance, the number and position of hydroxyl groups can influence antioxidant capacity. isnff-jfb.comd-nb.info Studies on various lignans have shown that different structural subgroups, such as furofurans, dibenzyltyrolactones, and tetrahydrofurans, exhibit varying degrees of antioxidant, anti-inflammatory, and cytotoxic activities. isnff-jfb.com

Stereochemical Effects on Pharmacological Outcomes

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the pharmacological activity of chiral molecules like this compound, which possesses multiple stereocenters. mdpi.comwisdomlib.orgnih.govslideshare.net Different stereoisomers (enantiomers and diastereomers) of a chiral drug can exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles, including target binding affinity, metabolism, and potential toxicity. mdpi.comnih.govmdpi.com While the provided search results mention the existence of different stereoisomers of this compound, such as (+)-Eudesmin and (-)-Eudesmin (also known as Eudesmine), and (+)-Epithis compound and (-)-Epithis compound, detailed comparative pharmacological data explicitly outlining the differences in activity between all these stereoisomers is limited. nih.govnih.govnih.govcdutcm.edu.cnchem960.comchem960.comfrontiersin.orgtandfonline.comlookchem.com However, the general principle in chiral drug development is that stereochemistry profoundly impacts biological outcomes, and often one stereoisomer is more potent or selective than others. mdpi.comwisdomlib.orgnih.govmdpi.com

Analytical Methodologies for Eudesmin Research

Isolation and Purification Techniques

The isolation of eudesmin from plant matrices typically involves extraction followed by purification steps to obtain the compound in a pure form.

Soxhlet Extraction and Cryo-crystallization

Soxhlet extraction is a widely used technique for the exhaustive extraction of compounds from solid materials. For this compound, particularly from the milled knots of Araucaria araucana, Soxhlet extraction with hexane (B92381) has been reported as an effective isolation method. This process involves continuous extraction with a boiling solvent over several hours. figshare.comtandfonline.com Following extraction, the solvent is concentrated, and cryo-crystallization at low temperatures, such as -20°C, is employed to obtain pure crystals of this compound. figshare.comtandfonline.com This combined approach has been highlighted as an easier and less laborious method compared to previous techniques like flash chromatography for isolating this compound from A. araucana. figshare.comtandfonline.com One study reported obtaining 1.14 g of pure this compound from 80 g of milled A. araucana knots using this method. figshare.com Another study achieved a 1.4% yield of this compound crystals from A. araucana knots. tandfonline.com

Chromatographic Separations (e.g., Flash Chromatography)

Chromatographic methods are indispensable for purifying natural products from complex extracts. Flash chromatography, typically performed on silica (B1680970) gel, has historically been used for the isolation of this compound and other lignans (B1203133) from plant sources like Araucaria araucana. figshare.comtandfonline.comfigshare.comresearchgate.netnih.govresearchgate.net While effective, this method can be laborious. figshare.comtandfonline.com Preparative column chromatography using silica gel is also utilized for the purification of this compound derivatives, such as those obtained from bromination reactions. figshare.comtandfonline.com Thin-layer chromatography (TLC) serves as a valuable tool for the qualitative screening of extracts and for monitoring the progress of isolation and purification steps. figshare.com

Spectroscopic and Spectrometric Characterization

Once isolated and purified, the structure of this compound is determined and confirmed using various spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a primary technique for elucidating the structure of organic compounds, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely applied. figshare.comtandfonline.comfigshare.comresearchgate.netnih.govresearchgate.netbvsalud.orgtandfonline.com Specifically, 1H NMR and 13C NMR spectroscopy are fundamental for identifying the different types of hydrogen and carbon atoms in the molecule and their connectivity. nih.govnih.govnih.gov 2D NMR techniques, such as COSY, HSQC, and HMBC, provide crucial information about correlations between protons and carbons, aiding in the complete assignment of the molecular structure. researchgate.net NMR spectroscopy is essential not only for confirming the structure of isolated this compound but also for characterizing its derivatives. figshare.comtandfonline.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) analysis is a powerful technique for determining the precise three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. XRD has been successfully employed to determine the structures of this compound and its brominated derivatives, providing unambiguous confirmation of their solid-state architecture. figshare.comtandfonline.comfigshare.comresearchgate.netnih.govresearchgate.nettandfonline.com Suitable single crystals of the compounds are required for this analysis. figshare.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and structural characterization of this compound. It is commonly coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC).

GC-MS Analysis: GC-MS is utilized for the analysis of volatile and semi-volatile compounds, including this compound, in plant extracts. In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and detects the mass-to-charge ratio (m/z) of the resulting ions. The fragmentation pattern of the ions can provide structural information, and comparison with mass spectral libraries (such as NIST) or authentic standards aids in identification. cabidigitallibrary.orgfigshare.com For instance, GC-MS has been used to analyze the constituents of Sauropus species, leading to the identification of various substances, including this compound. cabidigitallibrary.org An Agilent Technologies GC system equipped with a mass detector and a capillary column has been employed for such analyses, using helium as the carrier gas. cabidigitallibrary.orgfigshare.com The injection and mass-transferred line temperatures are typically set, and the oven temperature is programmed with specific ramps and isothermal holds to achieve optimal separation. cabidigitallibrary.org Constituent identification is often confirmed by comparing derived mass spectra with reference substances in libraries like Wiley 7N.1. cabidigitallibrary.org

LC-MS Analysis: LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds like this compound. In LC-MS, compounds are separated by liquid chromatography and then introduced into a mass spectrometer via an interface. Different ionization techniques, such as Electrospray Ionization (ESI), can be used. LC-MS systems, including those with triple quadrupole (QQQ) and Orbitrap mass analyzers, are employed for the analysis of this compound. nih.govnih.govplos.orgresearchgate.netmdpi.com LC-MS/MS (tandem mass spectrometry) provides additional structural information by fragmenting selected ions and analyzing the resulting fragments. This technique is valuable for both identification and quantification. mdpi.comnih.gov For example, LC-MS/MS has been used to evaluate the inhibitory effects of this compound on cytochrome P450 enzyme activities, quantifying metabolite concentrations using specific precursor-product ion transitions. mdpi.com UHPLC-Q exactive orbitrap-HRMS has also been applied for the identification of this compound in plant extracts, confirming identification by comparing parent ions, fragment ions, and retention times with standards. plos.org

Mass spectrometry data for this compound, including GC-MS and LC-MS spectra, are available in databases like PubChem and MassBank Europe. nih.gov These spectra provide characteristic m/z peaks and fragmentation patterns that are crucial for the identification of this compound in complex matrices. For example, LC-ESI-QQQ analysis of this compound has shown prominent peaks at m/z 369, 368.9, 248.8, 368.8, and 369.1, corresponding to the protonated molecule and fragments. nih.gov

Quantitative Analysis and Standardization

Quantitative analysis of this compound is essential for determining its concentration in various samples, such as plant extracts, biological fluids, and formulations. Standardization involves establishing consistent methods and reference standards to ensure the quality and reproducibility of this compound analysis.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and LC-MS/MS, are widely used for the quantitative analysis of this compound. cabidigitallibrary.orgresearchgate.netscispace.comnih.gov

HPLC for Quantification: HPLC with UV detection is a common method for quantifying this compound in plant materials. This involves preparing standard solutions of known this compound concentrations and analyzing them by HPLC to generate a calibration curve. The concentration of this compound in samples can then be determined by comparing their peak areas or heights to the calibration curve. cabidigitallibrary.orgscispace.com For instance, HPLC with a PAD detector and a C18 column has been used for the analysis and quantification of this compound in Sauropus species. cabidigitallibrary.org A mobile phase consisting of acetonitrile (B52724) and acetic acid in water has been employed, with detection at a specific UV wavelength (e.g., 280 nm). cabidigitallibrary.org Research has shown linearity between standard concentrations and peak areas, yielding calibration equations that allow for the calculation of this compound content in plant samples. cabidigitallibrary.org

LC-MS/MS for Quantification: LC-MS/MS offers high sensitivity and specificity, making it suitable for quantifying this compound in complex biological matrices where lower concentrations may be present. This method typically involves sample preparation (e.g., liquid-liquid extraction), chromatographic separation, and detection using selected reaction monitoring (SRM) of specific precursor-product ion transitions. mdpi.comnih.gov A sensitive and specific LC-MS/MS assay has been developed and validated for the determination of β-eudesmol (a related compound) in rat plasma, highlighting the applicability of this technique for quantitative analysis of eudesmane-type compounds in biological samples. nih.gov

Standardization: Standardization of this compound analysis involves using certified reference materials or highly purified standards with a defined purity (e.g., ≥95% or >98% purity) for calibration and method validation. cabidigitallibrary.orgsigmaaldrich.comtandfonline.com This ensures accuracy and comparability of results across different laboratories and studies. mdpi.com Linearity, precision, and accuracy are key parameters evaluated during method validation to ensure the reliability of quantitative analysis. nih.gov

Detailed research findings on the quantitative analysis of this compound in Araucaria araucana have shown significant variations in its concentration across different tissues, with knots exhibiting a remarkably higher concentration compared to stemwood and branchwood. scispace.com While secoisolariciresinol (B192356) was found to be the main lignan (B3055560) in these tissues, this compound was the second most abundant. scispace.com

Table: this compound Concentration in Araucaria araucana Tissues scispace.com

TissueThis compound Concentration (mg/g)
Knotwood22.68
Stemwood0.74
Branchwood0.01

This data illustrates the importance of quantitative analysis in understanding the distribution and potential sources of this compound in nature.

Preclinical Pharmacokinetics and Drug Metabolism Research

In Vitro Metabolic Stability and Enzyme Inhibition

In vitro studies are crucial for determining how a compound is metabolized and its potential to interfere with the metabolism of other substances. Research on eudesmin has investigated its interactions with key drug-metabolizing enzymes.

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs and xenobiotics. A compound's potential to inhibit these enzymes is a critical safety and drug-drug interaction concern.

Studies utilizing human liver microsomes have evaluated the inhibitory potential of this compound against a panel of eight major CYP enzymes. The research indicates that this compound, at concentrations up to 100 μM, did not exhibit reversible or time-dependent inhibition of these key enzymes. mdpi.comnih.gov This suggests a low likelihood of this compound causing clinically significant drug-drug interactions via inhibition of the primary CYP metabolic pathways. mdpi.comnih.gov The specific enzymes tested and the lack of inhibitory effect are detailed in the table below.

Cytochrome P450 IsoformSubstrate Used in AssayThis compound Inhibitory Effect (at 100 µM)
CYP1A2 PhenacetinNo significant inhibition
CYP2A6 CoumarinNo significant inhibition
CYP2B6 BupropionNo significant inhibition
CYP2C8 AmodiaquineNo significant inhibition
CYP2C9 DiclofenacNo significant inhibition
CYP2C19 [S]-mephenytoinNo significant inhibition
CYP2D6 BufuralolNo significant inhibition
CYP3A4 MidazolamNo significant inhibition

This table summarizes the findings from in vitro studies on the inhibitory effects of this compound on major human cytochrome P450 enzymes. mdpi.comresearchgate.net

Absorption and Distribution Studies (in vivo animal models)

Understanding a compound's absorption and distribution is key to determining its bioavailability and where it travels within the body. Preclinical studies in animal models provide the first look at these in vivo processes.

Pharmacokinetic research in rats has confirmed that this compound is absorbed following oral administration. nih.gov The compound has been successfully identified and measured in the plasma of rats after they were given an oral dose, indicating that it passes from the gastrointestinal tract into the bloodstream. nih.gov While these findings confirm systemic availability, detailed studies characterizing the full extent of its distribution into various tissues and organs are not extensively documented in the reviewed literature.

Future Research Directions and Potential Applications

Elucidation of Additional Molecular Targets and Signaling Pathways

Future research will likely focus on identifying novel molecular targets and further unraveling the intricate signaling pathways modulated by eudesmin. While studies have shown its interaction with key cellular regulators, a complete understanding of its mechanism of action is still evolving.

One significant area of investigation is this compound's role as a modulator of the Polycomb Repressive Complex 2 (PRC2). Transcriptomic analysis has revealed that this compound treatment can enrich PRC2 target genes. nih.gov Specifically, it has been found to increase the occupancy of PRC2 components, such as EZH2 and SUZ12, on the promoter region of certain genes, thereby influencing their transcription. nih.gov This epigenetic modulation suggests that this compound could be explored for its potential in cellular differentiation and developmental processes.

The Wnt signaling pathway is another critical target of this compound. Research has demonstrated that this compound can downregulate the transcription of Wnt signaling-related genes, such as DKK1, through PRC2-mediated H3K27me3 enrichment. nih.govnih.gov This interaction highlights a potential therapeutic avenue for diseases characterized by aberrant Wnt signaling. Furthermore, this compound has been observed to influence the Akt signaling pathway, where its inhibitory action on Akt phosphorylation contributes to its antitumor effects.

In the context of neuroprotection, this compound has been shown to stimulate up-stream pathways including MAPK, PKC, and PKA, which are crucial for neurite outgrowth. It also preserves synaptic structures by maintaining stable levels of presynaptic proteins like SV2 in the presence of amyloid-β oligomers. nih.gov

Future studies should employ a multi-pronged approach, combining computational modeling, proteomics, and genetic screening to identify additional binding partners and downstream effectors of this compound. A deeper understanding of its interactions with various kinases, transcription factors, and epigenetic modifiers will be crucial for its development as a targeted therapeutic agent.

Design and Synthesis of Novel this compound Analogues with Enhanced Specificity

The chemical structure of this compound provides a versatile scaffold for the design and synthesis of novel analogues with improved biological activity and target specificity. Chemical modifications can be strategically employed to enhance its pharmacokinetic properties, increase its potency, and reduce potential off-target effects.

One example of such modification is the bromination of this compound. Studies have shown that the bromination of this compound can lead to epimerization at a benzylic position, resulting in the formation of epithis compound and its corresponding mono- and di-brominated derivatives. mdpi.com Interestingly, these bromine-containing analogues exhibited a loss of anti-Candida activity, indicating that specific structural features are crucial for its biological functions. mdpi.com This highlights the importance of structure-activity relationship (SAR) studies in guiding the synthesis of new derivatives.

Future synthetic strategies could focus on:

Modifications of the aromatic rings: Introducing different substituents on the phenyl groups could modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with specific protein targets.

Introduction of functional groups: The addition of specific functional groups could improve solubility, bioavailability, and target engagement.

The development of a library of this compound analogues would facilitate comprehensive screening for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Computational docking studies can be utilized to predict the binding affinities of these new derivatives to their putative targets, thereby streamlining the drug discovery process.

Advanced In Vitro and In Vivo (Non-human) Preclinical Model Development

To comprehensively evaluate the therapeutic potential of this compound, the development and utilization of advanced preclinical models are essential. These models will provide critical insights into its efficacy, mechanism of action, and potential toxicity in a biologically relevant context.

In Vitro Models: Sophisticated in vitro systems are necessary to dissect the cellular and molecular effects of this compound. These include:

Three-dimensional (3D) cell cultures: Organoids and spheroids that mimic the architecture and microenvironment of tissues will offer a more accurate representation of in vivo conditions compared to traditional 2D cell cultures.

Co-culture systems: These models, which involve the cultivation of multiple cell types together, can be used to study the effects of this compound on cell-cell interactions, for instance, between cancer cells and stromal cells.

High-throughput screening platforms: These systems will enable the rapid screening of this compound and its analogues against a wide range of cell lines and molecular targets.

In Vivo (Non-human) Models: Animal models are indispensable for assessing the systemic effects of this compound. Future research should leverage:

Genetically engineered mouse models (GEMMs): These models, which carry specific genetic alterations that recapitulate human diseases, can provide valuable information on the efficacy of this compound in a more clinically relevant setting.

Xenograft models: The implantation of human tumor cells into immunodeficient mice will continue to be a valuable tool for evaluating the antitumor activity of this compound. nih.gov For example, in vivo experiments with A549 lung cancer cell xenografts in nude mice have already demonstrated the antitumor effects of this compound. nih.gov

Disease-specific animal models: The use of models for neurodegenerative diseases, such as Alzheimer's, will be crucial for validating the neuroprotective effects of this compound observed in vitro. nih.gov

The integration of advanced imaging techniques with these preclinical models will allow for the real-time monitoring of drug distribution, target engagement, and therapeutic response.

Integration of Omics Technologies in this compound Research

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in obtaining a holistic understanding of the biological effects of this compound. These high-throughput approaches can provide comprehensive data on the global changes that occur in cells and organisms upon this compound treatment.

Transcriptomics: RNA sequencing (RNA-seq) has already been employed to analyze the transcriptomic profiles of mesenchymal stem cells treated with this compound. nih.govyoutube.com This has led to the identification of its role in modulating PRC2 target genes and the Wnt signaling pathway. nih.govnih.gov Future transcriptomic studies could investigate the effects of this compound in different cell types and disease models to uncover novel gene regulatory networks.

Proteomics: Proteomic approaches, such as mass spectrometry-based techniques, can be used to identify proteins that directly interact with this compound or whose expression or post-translational modifications are altered upon treatment. This will provide valuable insights into its mechanism of action and help in the identification of novel therapeutic targets.

Metabolomics: Metabolomic profiling can reveal the changes in cellular metabolism induced by this compound. By analyzing the levels of various metabolites, researchers can understand how this compound affects key metabolic pathways, which could be particularly relevant for its anticancer and anti-inflammatory activities.

The integration of these different omics datasets will be crucial for constructing comprehensive models of this compound's biological activity. This systems biology approach will not only enhance our understanding of its therapeutic effects but also aid in the identification of biomarkers for predicting treatment response.

Sustainable Production Methods (e.g., Metabolic Engineering, Plant Tissue Culture)

The increasing demand for bioactive lignans (B1203133) like this compound necessitates the development of sustainable and efficient production methods. Traditional extraction from plant sources can be limited by factors such as low yield, seasonal variations, and geographical constraints.

Plant Tissue Culture: Plant cell and tissue culture techniques offer a promising alternative for the production of lignans. In vitro cultures, such as adventitious root cultures, have been shown to be efficient systems for producing lignans. nih.gov These systems allow for controlled and optimized production conditions, independent of environmental factors. The establishment of in vitro cultures of this compound-producing plants could provide a continuous and reliable source of this compound.

Metabolic Engineering: Metabolic engineering strategies can be employed to enhance the production of this compound in microbial or plant-based systems. This involves the manipulation of biosynthetic pathways to increase the flux towards the desired compound. Key approaches include:

Overexpression of key biosynthetic enzymes: Increasing the expression of enzymes involved in the lignan (B3055560) biosynthesis pathway can lead to higher product yields.

Downregulation of competing pathways: By reducing the activity of enzymes in pathways that compete for the same precursors, more resources can be channeled towards this compound production.

Heterologous expression: The introduction of genes from this compound-producing plants into microbial hosts like yeast or bacteria can enable the de novo synthesis of the compound. Transgenic expression of lignan-biosynthetic genes in heterologous host plants has also shown promise. nih.gov

These biotechnological approaches will not only ensure a sustainable supply of this compound for research and potential therapeutic applications but also open up possibilities for the production of novel this compound derivatives.

Comparative Studies with Other Lignans and Natural Compounds

To better understand the unique therapeutic potential of this compound, it is important to conduct comparative studies with other structurally related lignans and natural compounds. Such studies will help to elucidate the structure-activity relationships within the lignan family and identify the specific structural features that contribute to this compound's biological activities.

This compound belongs to the furofuran subclass of lignans, which are characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. uu.nl Comparative studies could involve:

Podophyllotoxin (B1678966): This aryltetralin lignan is a well-known anticancer agent. mdpi.com Comparing the cytotoxic profiles and mechanisms of action of this compound and podophyllotoxin could reveal important differences that may inform the development of new anticancer drugs with improved safety profiles.

Secoisolariciresinol (B192356) Diglucoside (SDG): A lignan found in flaxseed, SDG has been extensively studied for its health benefits. A comparative analysis of the antioxidant and anti-inflammatory properties of this compound and SDG could provide insights into their respective therapeutic applications.

Other Furofuran Lignans: Comparing this compound with other furofuran lignans, such as sesamin (B1680957) and syringaresinol, could help to identify the key structural determinants for their diverse biological effects, including their anti-inflammatory and neuroprotective activities. uu.nl

These comparative studies should not be limited to biological activity but should also include an assessment of their pharmacokinetic and pharmacodynamic properties. This will provide a comprehensive understanding of their relative therapeutic potential and guide the selection of the most promising candidates for further development.

Exploration of this compound's Role in Intercellular Communication

Intercellular communication is a fundamental process that governs tissue homeostasis and disease progression. It is mediated by various mechanisms, including direct cell-cell contact, secreted signaling molecules, and the exchange of extracellular vesicles (EVs), such as exosomes. Given this compound's ability to modulate various signaling pathways, it is plausible that it could also influence intercellular communication.

Future research in this area could explore:

Effect on Gap Junctions: Gap junctions are channels that allow for the direct exchange of ions and small molecules between adjacent cells. Investigating whether this compound can modulate the expression or function of connexins, the proteins that form gap junctions, could reveal a novel mechanism of action.

Modulation of Extracellular Vesicle Biogenesis and Content: this compound could potentially affect the production and composition of EVs. nih.gov Analyzing the protein and RNA content of exosomes from this compound-treated cells could uncover new signaling pathways that are influenced by this compound.

Impact on Cell-Cell Signaling: this compound's known effects on inflammatory and growth factor signaling pathways suggest that it could alter the communication between different cell types in the tissue microenvironment. For example, it could modulate the signaling between cancer cells and immune cells, thereby influencing the antitumor immune response.

Understanding the role of this compound in intercellular communication could open up new therapeutic possibilities, particularly in the context of cancer and inflammatory diseases where aberrant cell-cell signaling plays a crucial role.

Q & A

Q. What spectroscopic methods are used to characterize Eudesmin’s structural and chemical properties?

this compound’s structure is validated using 1H-NMR, 13C-NMR, and HMBC spectroscopy , with solvent-dependent chemical shifts. For example, in acetone-d6, H/C 1/5 exhibits δH = 3.10–3.14 ppm and δC = 54.63 ppm, while H/C 4/8 shows δH = 4.73 ppm and δC = 85.85 ppm . X-ray diffraction further confirms stereochemical configurations in derivatives like dibromo-eudesmin (CCDC 2141600-2141602) .

Q. What are the primary biological activities of this compound in preclinical models?

this compound demonstrates:

  • Neuroprotection : Enhances neurite outgrowth in PC12 cells via MAPK/PKC/PKA pathways at 50 µM .
  • Anti-inflammatory effects : Inhibits TNF-α production in RAW264.7 macrophages and T-cell proliferation (IC₅₀ = 10.69 µg/mL in aortic relaxation assays) .
  • Antimicrobial activity : Suppresses H. pylori virulence factors (e.g., vacA, cagA) and reduces bacterial viability at 80 µM .

Q. What solvent systems and storage conditions are optimal for this compound in experimental workflows?

this compound is soluble in chloroform, DMSO, and acetone (>25 mg/mL) and should be stored at -20°C in desiccated conditions to prevent degradation . For in vitro assays, prepare stock solutions in DMSO and dilute to working concentrations ≤0.1% to avoid solvent toxicity .

Advanced Research Questions

Q. How does this compound modulate the PRC2-Wnt signaling cascade to maintain embryonic stem cell (ESC) stemness?

Transcriptomic analysis (RNA-seq) reveals this compound upregulates PRC2-mediated H3K27me3 marks, repressing Wnt signaling genes (e.g., DKK1) and sustaining pluripotency markers (Oct4, Nanog). Validate via ChIP-qPCR for H3K27me3 enrichment at target loci and RT-qPCR for gene expression profiling .

Q. What methodological challenges arise when assessing this compound’s neuroprotective effects in Alzheimer’s disease models?

Key considerations include:

  • Model selection : Use Aβ oligomer (AβO)-treated hippocampal neurons to mimic synaptic toxicity. This compound (30 nM) rescues neuronal viability by 25–27% but requires validation in in vivo models (e.g., transgenic mice) .
  • Endpoint assays : Combine calcium imaging (to monitor Ca²⁺ transient frequency) with Western blotting for SV2 and GAD65 to confirm synaptic preservation .

Q. How can researchers resolve contradictions in this compound’s apoptotic effects across cell types?

While this compound inhibits neuronal apoptosis via Bcl-2 upregulation and caspase-3 suppression , its anti-tumor effects may involve pro-apoptotic pathways. Address discrepancies using:

  • Cell-type-specific assays : Compare caspase-3/9 activity in cancer vs. normal cells.
  • Pathway inhibitors : Apply MAPK/PKC/PKA inhibitors to dissect context-dependent mechanisms .

Q. What synthetic strategies improve this compound’s bioactivity through structural modification?

Bromination induces epimerization , generating dibromo-eudesmin derivatives with altered stereochemistry (confirmed via X-ray crystallography). However, bromination reduces anti-Candida activity (MIC = 62.5–500 µg/mL vs. parent compound) . Optimize using regioselective reactions or hybrid scaffolds to retain efficacy.

Q. How does this compound’s stereochemistry influence its interaction with epigenetic regulators like PRC2?

The (-)-eudesmin enantiomer binds PRC2 subunits (e.g., EZH2), enhancing H3K27me3 deposition. Compare enantiomers via surface plasmon resonance (SPR) for binding affinity and CRISPR-Cas9 knockout models to validate target specificity .

Methodological Recommendations

  • For neuritogenesis assays : Use PC12 cells treated with 50 µM this compound + NGF (100 ng/mL). Block pathways with PD98059 (MAPK), GF109203X (PKC), or H89 (PKA) to confirm mechanism .
  • In anti-H. pylori studies : Quantify vacA/cagA mRNA via qRT-PCR and correlate with bacterial CFU counts after this compound treatment .
  • In solubility challenges : Pre-saturate solvents with this compound and centrifuge (500×g) to remove undissolved particles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.